(E)-2-(benzylamino)-3-(((3-chlorophenyl)imino)methyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-(benzylamino)-3-(((3-chlorophenyl)imino)methyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a useful research compound. Its molecular formula is C23H19ClN4O and its molecular weight is 402.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (E)-2-(benzylamino)-3-(((3-chlorophenyl)imino)methyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a member of the pyrido[1,2-a]pyrimidine family, which has garnered attention due to its potential biological activities, particularly in the context of cancer therapy. This article synthesizes available research findings on the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a benzylamino group and a chlorophenyl imine moiety, which are significant for its biological activity.
Biological Activity Overview
Recent studies have demonstrated that derivatives of pyrido[1,2-a]pyrimidine compounds exhibit promising anticancer activity. The compound has been evaluated for its effects on various cancer cell lines, including U-937 (human leukemia) and SK-MEL-1 (human melanoma).
Anticancer Activity
-
Cell Line Studies : The compound was tested against U-937 and SK-MEL-1 cell lines using an MTT assay to determine cell viability. The results indicated that it possesses significant antiproliferative effects with IC50 values in the low micromolar range.
Cell Line IC50 (µM) Mechanism of Action U-937 5.7 - 12.2 Induces apoptosis SK-MEL-1 8.0 - 15.0 Inhibits cell proliferation - Apoptosis Induction : The compound has been shown to induce apoptosis in a concentration-dependent manner, suggesting it may trigger intrinsic apoptotic pathways rather than affecting microtubule dynamics or cyclin-dependent kinases (CDK) directly .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Substituents : The presence of electron-withdrawing groups (like chlorine) on the phenyl ring enhances the compound's potency. For example, the introduction of a chloro group at the para position significantly increased activity against U-937 cells compared to non-substituted analogs.
- Amino Group Variations : Alterations in the amino substituents also affect activity; compounds with different aryl or alkyl groups attached to the amino nitrogen showed varying levels of potency.
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, initial studies suggest:
- Inhibition of Key Signaling Pathways : It may interfere with pathways involved in cell cycle regulation and apoptosis.
- Targeting Specific Proteins : Evidence suggests that it does not significantly affect tubulin polymerization or CDK activity, indicating alternative targets within cancer cells.
Study 1: Evaluation Against Human Cancer Cell Lines
A study conducted by Miller et al. examined various derivatives similar to our compound against human leukemia and melanoma cell lines. The findings highlighted that compounds with halogenated phenyl groups exhibited enhanced antiproliferative activities compared to their non-halogenated counterparts .
Study 2: Apoptosis Mechanism Elucidation
Research investigating the apoptotic effects revealed that specific derivatives induced significant apoptosis in U-937 cells without affecting normal cell viability at similar concentrations. This suggests a selective action towards malignant cells while sparing healthy tissues .
特性
IUPAC Name |
2-(benzylamino)-3-[(3-chlorophenyl)iminomethyl]-7-methylpyrido[1,2-a]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN4O/c1-16-10-11-21-27-22(26-13-17-6-3-2-4-7-17)20(23(29)28(21)15-16)14-25-19-9-5-8-18(24)12-19/h2-12,14-15,26H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXHWKVAIRPBADJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)C=NC3=CC(=CC=C3)Cl)NCC4=CC=CC=C4)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。